2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid

説明

BenchChem offers high-quality 2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

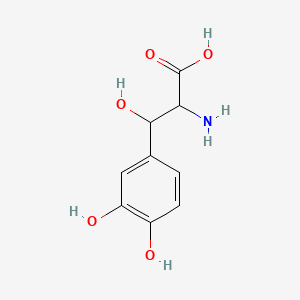

2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4/h1-3,7-8,11-13H,10H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXWYKJLNLSIPIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80860306 |

Source

|

| Record name | dl-3,4-Dihydroxyphenylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80860306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

492-46-6 |

Source

|

| Record name | dl-3,4-Dihydroxyphenylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80860306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 492-46-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Metabolic Conversion of 2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic Acid to Norepinephrine

Executive Summary

The compound 2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid, universally recognized as L-threo-3,4-dihydroxyphenylserine (L-DOPS or Droxidopa), is a highly specialized synthetic amino acid prodrug[1]. It is primarily deployed in clinical settings to replenish depleted norepinephrine (NE) levels in patients suffering from neurogenic orthostatic hypotension (nOH) and dopamine-β-hydroxylase (DBH) deficiency[1][2]. By acting as a direct precursor to norepinephrine, L-DOPS bypasses the traditional, rate-limiting bottlenecks of endogenous catecholamine synthesis[2]. This technical guide explores the enzymatic decarboxylation of L-DOPS, its pharmacokinetic behavior, and the rigorous analytical protocols required to quantify its conversion in biological matrices.

The Biochemical Pathway: Bypassing Dopamine-β-Hydroxylase

In the canonical catecholamine synthesis pathway, tyrosine is sequentially converted to L-DOPA, dopamine, and finally norepinephrine. The terminal step is catalyzed by the enzyme dopamine-β-hydroxylase (DBH)[2]. In autonomic failure or genetic DBH deficiency, this pathway fails to maintain adequate vascular tone[1][2].

L-DOPS circumvents this failure through its unique structural design. Because the L-DOPS molecule already possesses a β-hydroxyl group on its side chain, it does not require DBH for activation[2]. Instead, upon entering the peripheral and central nervous systems, L-DOPS is directly decarboxylated to norepinephrine by the ubiquitous enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase (DDC)[1][3].

While AADC drives the primary therapeutic conversion, L-DOPS is also subject to secondary catabolic pathways. Catechol-O-methyltransferase (COMT) metabolizes L-DOPS into the inactive 3-O-methyldroxidopa (3-OM-DOPS), and DOPS aldolase cleaves it into protocatechualdehyde[3][4].

Figure 1: Metabolic pathways of L-DOPS to norepinephrine and inactive metabolites.

Pharmacokinetics and Clinical Dynamics

The pharmacokinetics of L-DOPS dictate its clinical efficacy and the potential for drug-drug interactions. Following oral administration, peak plasma concentrations (Cmax) of Droxidopa are achieved within 1 to 4 hours, with a systemic half-life of approximately 2.5 to 3 hours[2][5].

Causality in Drug Interactions: The reliance on AADC for activation means that co-administration with Carbidopa—a peripheral AADC inhibitor commonly used in Parkinson's disease—can block the extraneuronal conversion of L-DOPS to norepinephrine, significantly blunting its pressor effect[3][5]. Conversely, inhibiting the secondary COMT pathway using drugs like Entacapone prevents the degradation of L-DOPS into 3-OM-DOPS, thereby augmenting the availability of the prodrug for norepinephrine conversion and enhancing the systolic blood pressure response[6].

Table 1: Pharmacokinetic Profile of Droxidopa vs. Midodrine

| Parameter | Droxidopa (L-DOPS) | Midodrine (Desglymidodrine) | Mechanistic Rationale |

| Prodrug Conversion | AADC (Decarboxylation)[3] | Hepatic Deglycination[2] | Direct NE synthesis vs. active metabolite generation |

| Tmax (Peak Effect) | 1 - 4 hours[5] | 1 - 2 hours[2] | Gradual enzymatic decarboxylation vs. rapid hepatic cleavage |

| Half-Life (t1/2) | 2.5 - 3 hours[2][5] | 3 - 4 hours[2] | Catecholamine metabolism (COMT/MAO) vs. renal excretion |

| Receptor Target | α1, α2, β1, β2 (via NE)[7] | Selective α1 agonist[7] | Broad endogenous adrenergic activation vs. highly selective targeting |

Analytical Methodology: HPLC-ECD Protocol

Accurate quantification of L-DOPS and its product, norepinephrine, in plasma or cerebrospinal fluid (CSF) requires extreme sensitivity due to the low circulating concentrations of endogenous catecholamines (often <1 ng/mL)[3]. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) remains the gold standard for this application[4][8].

Self-Validating System & Causality: Catecholamines are highly susceptible to auto-oxidation at physiological or alkaline pH. Therefore, the extraction protocol must utilize an acidic environment and antioxidants to stabilize the dihydroxyphenyl moiety[8]. However, prolonged exposure of L-DOPS to vacuum centrifugation in acidic solutions causes non-enzymatic degradation into 3,4-dihydroxyphenylacetaldehyde (DOPAL), a neurotoxic artifact[8]. The protocol below is self-validating because it actively mitigates this degradation by utilizing solid-phase extraction (SPE) and avoiding vacuum concentration entirely, ensuring the measured NE and L-DOPS levels reflect true physiological states.

Step-by-Step Protocol: Quantification of L-DOPS and NE

-

Sample Collection & Stabilization: Collect venous blood into EDTA tubes containing sodium metabisulfite (4 mM final concentration) to prevent catecholamine oxidation. Centrifuge at 4°C (3000 x g) for 10 minutes to isolate plasma.

-

Protein Precipitation & Acidification: Add 200 µL of 0.4 M perchloric acid (HClO4) to 500 µL of plasma. Reasoning: Acidification immediately halts enzymatic activity (e.g., AADC, COMT) and precipitates plasma proteins.

-

Solid-Phase Extraction (SPE):

-

Condition an alumina-based or weak cation-exchange SPE cartridge with 1 mL methanol followed by 1 mL of 0.1 M HCl.

-

Load the acidified plasma supernatant.

-

Wash with 2 mL of LC-MS grade water to remove hydrophilic interferences.

-

Elute the catecholamines using 200 µL of 0.1 M perchloric acid. Reasoning: Direct acidic elution avoids the need for vacuum centrifugation, preventing artifactual DOPAL formation[8].

-

-

Chromatographic Separation: Inject 20 µL of the eluate onto a reversed-phase C18 column (e.g., 4.6 × 150 mm, 3 µm).

-

Mobile Phase: 0.1 M Monosodium phosphate, 0.1 mM EDTA, 1.5 mM sodium octyl sulfate (ion-pairing agent), and 5-10% acetonitrile, adjusted to pH 3.0.

-

Reasoning: The ion-pairing agent increases the retention of highly polar catecholamines on the hydrophobic C18 stationary phase, allowing baseline resolution between L-DOPS, NE, and degradation products.

-

-

Electrochemical Detection: Set the working electrode potential to +600 mV vs. Ag/AgCl reference electrode.

-

Reasoning: The dihydroxyphenyl groups of L-DOPS and NE undergo rapid oxidation at this potential, yielding a highly sensitive, proportional electrical current[8].

-

Figure 2: Workflow for the extraction and HPLC-ECD quantification of L-DOPS and NE.

Stability and Degradation Concerns

A critical factor in the pharmaceutical handling and analytical testing of Droxidopa is its chemical stability. Under acidic conditions combined with low ambient oxygen and mild heat (e.g., 30°C during vacuum centrifugation), L-DOPS undergoes near-complete non-enzymatic conversion to DOPAL[8]. DOPAL is an endogenous catecholaldehyde produced by the oxidative deamination of dopamine, and it is known to be highly toxic to catecholaminergic neurons[8]. Analytical scientists must strictly control sample processing temperatures and avoid vacuum drying steps to ensure that measured DOPAL or NE levels are physiological rather than procedural artifacts[8].

References[1] Title: What is the mechanism of Droxidopa? - Patsnap Synapse. Source: patsnap.com. URL: Link[5] Title: Northera (droxidopa) dosing, indications, interactions, adverse effects, and more. Source: medscape.com. URL: Link[3] Title: NORTHERA (droxidopa) capsules Label - accessdata.fda.gov. Source: fda.gov. URL:Link[6] Title: Clinical pharmacokinetics of the norepinephrine precursor L-threo-DOPS in primary chronic autonomic failure. Source: researchgate.net. URL: Link[4] Title:[Study on the metabolism of droxidopa in humans] - PubMed. Source: nih.gov. URL: Link[2] Title: l-DOPS therapy for refractory orthostatic hypotension in autoimmune autonomic neuropathy. Source: neurology.org. URL: Link[7] Title: Oral blood pressure augmenting agents for intravenous vasopressor weaning. Source: wjgnet.com. URL:Link[8] Title: Contamination of the Norepinephrine Prodrug Droxidopa by Dihydroxyphenylacetaldehyde - PMC. Source: nih.gov. URL: Link

Sources

- 1. What is the mechanism of Droxidopa? [synapse.patsnap.com]

- 2. neurology.org [neurology.org]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. [Study on the metabolism of droxidopa in humans] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. reference.medscape.com [reference.medscape.com]

- 6. researchgate.net [researchgate.net]

- 7. wjgnet.com [wjgnet.com]

- 8. Contamination of the Norepinephrine Prodrug Droxidopa by Dihydroxyphenylacetaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

physiological role of 2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid in catecholamine synthesis

An In-Depth Technical Guide to the Physiological Role of 2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid in Catecholamine Synthesis

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid, known as L-threo-3,4-dihydroxyphenylserine (L-DOPS) or by its generic name, Droxidopa. We will explore its fundamental role as a synthetic amino acid precursor in the biosynthesis of norepinephrine, bypassing key enzymatic steps in the canonical catecholamine pathway. This document details the biochemical mechanism, physiological rationale for its use, pharmacokinetic profile, and clinical applications, particularly in the management of neurogenic orthostatic hypotension (NOH). Furthermore, it provides detailed experimental protocols for the quantification of Droxidopa and its metabolites, offering a practical resource for researchers in the field.

The Canonical Catecholamine Synthesis Pathway: A Primer

The synthesis of catecholamines—dopamine, norepinephrine, and epinephrine—is a critical physiological process occurring primarily in the adrenal medulla and postganglionic neurons of the sympathetic nervous system[1]. This pathway begins with the amino acid L-tyrosine and involves a series of enzymatic conversions[2][3].

-

Tyrosine to L-DOPA: The pathway's rate-limiting step is the hydroxylation of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA) by the enzyme Tyrosine Hydroxylase (TH)[1][4].

-

L-DOPA to Dopamine: L-DOPA is rapidly converted to dopamine via decarboxylation, a reaction catalyzed by DOPA Decarboxylase (DDC), also known as Aromatic L-amino acid decarboxylase (AADC)[1][4].

-

Dopamine to Norepinephrine: Dopamine is transported into synaptic vesicles where it is converted to norepinephrine by the enzyme Dopamine β-hydroxylase (DBH)[1][2].

-

Norepinephrine to Epinephrine: In specific neurons and the adrenal medulla, norepinephrine is methylated to form epinephrine by Phenylethanolamine N-methyltransferase (PNMT)[5][6].

Disturbances in this pathway, particularly deficiencies in norepinephrine, can lead to significant autonomic dysfunction[7].

Droxidopa: A Prodrug Bypassing the Rate-Limiting Step

Droxidopa (L-DOPS) is a synthetic amino acid that serves as a direct precursor to norepinephrine[8][9]. Its chemical structure is analogous to L-DOPA, but with an additional hydroxyl group on the beta-carbon of the side chain[8][10]. This structural feature is the key to its unique physiological role.

Mechanism of Action

Droxidopa functions as a prodrug, meaning it is administered in an inactive form and is metabolized into an active drug within the body[11]. Its primary mechanism involves bypassing the initial, rate-limiting Tyrosine Hydroxylase step and the subsequent Dopamine β-hydroxylase step of the canonical pathway[10][12].

Upon oral administration, Droxidopa is absorbed and converted directly into norepinephrine through decarboxylation[12]. This reaction is catalyzed by the widely distributed enzyme DOPA Decarboxylase (AADC), the same enzyme that converts L-DOPA to dopamine[8][11]. Because AADC is present in both neuronal and non-neuronal tissues, the conversion of Droxidopa to norepinephrine is not restricted to sympathetic nerve terminals[12][13]. This allows for a systemic increase in norepinephrine levels, which is crucial for its therapeutic effect[9].

The ability of Droxidopa to circumvent the DBH enzyme makes it an effective therapy for the rare genetic disorder, DBH deficiency, where patients cannot endogenously synthesize norepinephrine from dopamine[12][14].

Caption: Catecholamine synthesis pathways.

Clinical Pharmacology and Therapeutic Rationale

The primary clinical application of Droxidopa is the treatment of symptomatic neurogenic orthostatic hypotension (NOH)[8][15]. NOH is a debilitating condition characterized by a significant drop in blood pressure upon standing, leading to dizziness, lightheadedness, and syncope[9][16]. It is often associated with neurodegenerative disorders such as Parkinson's disease, multiple system atrophy (MSA), and pure autonomic failure (PAF), where the autonomic nervous system fails to release adequate amounts of norepinephrine to maintain vascular tone upon postural changes[7][17].

Pharmacokinetic Profile

The pharmacokinetic properties of Droxidopa underscore its utility as a therapeutic agent. Unlike norepinephrine, which has a very short half-life and cannot be administered orally, Droxidopa is orally bioavailable and provides a more sustained precursor pool for norepinephrine synthesis[8][12].

| Parameter | Droxidopa (L-DOPS) | Norepinephrine (NE) |

| Administration | Oral[8] | Intravenous |

| Time to Peak (Tmax) | ~3 hours[12][18] | Minutes |

| Plasma Half-life | ~2-3 hours[12][18] | ~2 minutes |

| Metabolism | Converted to NE by AADC[12] | Degraded by MAO & COMT |

| Blood-Brain Barrier | Crosses BBB[8][9] | Does not cross BBB |

| This table summarizes typical pharmacokinetic values, which can vary between individuals. |

Clinical Efficacy in Neurogenic Orthostatic Hypotension

Multiple randomized clinical trials have demonstrated the efficacy of Droxidopa in managing the symptoms of NOH. Treatment with Droxidopa has been shown to increase standing systolic blood pressure and provide significant symptomatic improvement compared to placebo[19][20][21]. The primary endpoints in these studies often include patient-reported outcomes, such as the Orthostatic Hypotension Questionnaire (OHQ), which assesses the severity of symptoms like dizziness and their impact on daily activities[17][22].

| Clinical Study Finding | Droxidopa Group | Placebo Group | p-value | Reference |

| Change in OHQ Composite Score | -1.77 units (improvement) | -0.87 units (improvement) | 0.003 | [19] |

| Change in Standing Systolic BP | +11.2 mm Hg | +3.9 mm Hg | <0.001 | [19] |

| Change in Dizziness/Lightheadedness Score | Significant Improvement | Less Improvement | 0.010 | [19] |

| Data represents endpoint changes from a randomized, phase 3 clinical trial.[19] |

Experimental Protocol: Quantification of Droxidopa and Catecholamines in Human Plasma

To assess the pharmacokinetic and pharmacodynamic effects of Droxidopa, it is essential to accurately measure its concentration and that of its primary metabolite, norepinephrine, in biological matrices. The gold-standard method is High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).

Principle

This method involves the extraction of Droxidopa and catecholamines from plasma using an alumina adsorption technique. The extracted compounds are then separated based on their physicochemical properties using a reverse-phase HPLC column and quantified by an electrochemical detector, which measures the current generated by their oxidation.

Step-by-Step Methodology

-

Sample Collection and Preparation:

-

Collect whole blood in heparinized tubes.

-

Immediately place the tubes on ice and centrifuge at 2,000 x g for 15 minutes at 4°C.

-

Harvest the plasma and store at -80°C until analysis.

-

-

Extraction Procedure:

-

Thaw plasma samples on ice.

-

To 1 mL of plasma, add 50 µL of an internal standard solution (e.g., 3,4-dihydroxybenzylamine).

-

Add 50 mg of activated alumina and 500 µL of 1.5 M Tris buffer (pH 8.6).

-

Vortex for 15 minutes to allow catecholamines to adsorb to the alumina.

-

Centrifuge and discard the supernatant. Wash the alumina pellet three times with 1 mL of deionized water.

-

Elute the catecholamines from the alumina by adding 100 µL of 0.1 M perchloric acid and vortexing for 5 minutes.

-

Centrifuge at 10,000 x g for 1 minute.

-

Collect the supernatant (eluate) for injection into the HPLC system.

-

-

HPLC-ED Analysis:

-

HPLC System: A standard HPLC system equipped with a reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A filtered and degassed solution of sodium phosphate buffer, EDTA, and an ion-pairing agent like octanesulfonic acid, with 5-10% methanol, adjusted to a pH of ~3.0.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20-50 µL.

-

Electrochemical Detector: Set the analytical cell potential to +0.65 to +0.75 V (vs. Ag/AgCl reference electrode).

-

Data Analysis: Identify peaks based on retention time compared to known standards. Quantify by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

-

-

Self-Validation and Quality Control:

-

A standard curve must be generated for each analytical run using known concentrations of Droxidopa, norepinephrine, and other relevant catecholamines.

-

Quality control (QC) samples at low, medium, and high concentrations should be run alongside unknown samples to ensure accuracy and precision.

-

The extraction efficiency should be calculated and monitored.

-

Caption: HPLC-ED workflow for catecholamine analysis.

Conclusion

2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid (Droxidopa) represents a significant pharmacological intervention in the management of norepinephrine deficiency states. By acting as an orally available prodrug for norepinephrine, it effectively bypasses the rate-limiting enzymatic step in canonical catecholamine synthesis, providing a crucial therapeutic tool for conditions like neurogenic orthostatic hypotension. Its mechanism, which relies on the ubiquitous enzyme DOPA Decarboxylase, allows for systemic restoration of norepinephrine levels, leading to improved vascular tone and amelioration of debilitating symptoms. The continued study of its long-term effects and comparative efficacy remains a key area of research for drug development professionals and clinicians alike.

References

- Droxidopa - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_CC9vt_kMOlLzqN5jiy5drD3c_AOj21MNjdDpQVq-jTXLLFQadiNjv-wbBI9YV8fjOt0p6wO9L8VnmH6-tfKIqoPhBfrj2NTEmsFciC6V68h_XNeYX0c1EOwvJMJe91YE-w==]

- Goldstein, D. S. (2006). L-Dihydroxyphenylserine (L-DOPS): a norepinephrine prodrug. Cardiovascular & Hematological Agents in Medicinal Chemistry, 4(4), 329-334. [URL: https://pubmed.ncbi.nlm.nih.gov/17214596/]

- Catecholamine Biosynthesis - SMPDB. (2013). Small Molecule Pathway Database. [URL: https://smpdb.ca/view/SMP0000085]

- Norepinephrine synthesis and metabolic pathways - Benchchem. (n.d.). BenchChem. [URL: https://www.benchchem.com/product/b1156]

- What is Droxidopa used for? - Patsnap Synapse. (2024). Patsnap. [URL: https://synapse.patsnap.

- Norepinephrine - Wikipedia. (n.d.). Wikipedia. [URL: https://en.wikipedia.org/wiki/Norepinephrine]

- Tyrosine Hydroxylase (TH): Rate-Limiting Enzyme in Catecholamine Synthesis | Bio-Techne. (n.d.). Bio-Techne. [URL: https://www.bio-techne.

- Droxidopa Uses, Side Effects & Warnings - Drugs.com. (2026). Drugs.com. [URL: https://www.drugs.com/mtm/droxidopa.html]

- Goldstein, D. S., et al. (2019). Substantial Renal Conversion of L-threo-3,4-dihydroxyphenylserine (Droxidopa) to Norepinephrine in Patients With Neurogenic Orthostatic Hypotension. Clinical and Translational Science, 12(2), 166–170. [URL: https://pubmed.ncbi.nlm.nih.gov/30768853/]

- Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism. (n.d.). CVPharmacology. [URL: https://www.cvpharmacology.com/neuro-synthesis]

- Droxidopa: Uses, Side Effects & Dosage - Healio. (2025). Healio. [URL: https://www.healio.com/pharmacology/drugs/droxidopa]

- Droxidopa (Northera) Capsules: Uses & Side Effects - Cleveland Clinic. (n.d.). Cleveland Clinic. [URL: https://my.clevelandclinic.org/health/drugs/19455-droxidopa-capsules]

- Pathway of catecholamine biosynthesis. Synthesis of epinephrine and... - ResearchGate. (n.d.). ResearchGate. [URL: https://www.researchgate.net/figure/Pathway-of-catecholamine-biosynthesis-Synthesis-of-epinephrine-and-norepinephrine-is_fig1_275275816]

- Catecholamine - Wikipedia. (n.d.). Wikipedia. [URL: https://en.wikipedia.

- What is the mechanism of Droxidopa? - Patsnap Synapse. (2024). Patsnap. [URL: https://synapse.patsnap.

- Biosynthesis of Catecholamines - Basic Neurochemistry - NCBI Bookshelf - NIH. (n.d.). National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/books/NBK27958/]

- Clinical Study of Droxidopa in Patients With Neurogenic Orthostatic Hypotension (NOH) - ClinicalTrials.gov. (n.d.). ClinicalTrials.gov. [URL: https://clinicaltrials.gov/ct2/show/NCT00633880]

- Isaacson, S., et al. (2016). Systematic Literature Review of Droxidopa in Clinical Trials for Neurogenic Orthostatic Hypotension (nOH) in Parkinsonism (P4.323). Neurology, 86(16 Supplement). [URL: https://n.neurology.org/content/86/16_Supplement/P4.323]

- Hauser, R. A., et al. (2014). Randomized Withdrawal Study of Patients With Symptomatic Neurogenic Orthostatic Hypotension Responsive to Droxidopa. Hypertension, 64(5), 1056-1062. [URL: https://www.ahajournals.org/doi/10.1161/HYPERTENSIONAHA.114.03964]

- Kymes, S. M., et al. (2017). Prospective Study of Real-World Outcomes in the Treatment of Neurogenic Orthostatic Hypotension With Droxidopa (P5.319). Neurology, 88(16 Supplement). [URL: https://n.neurology.org/content/88/16_Supplement/P5.319]

- What is Droxidopa used for? - Dr.Oracle. (2025). Dr.Oracle. [URL: https://www.droracle.

- Kaufmann, H., et al. (2012). Droxidopa for neurogenic orthostatic hypotension: A randomized, placebo-controlled, phase 3 trial. Neurology, 79(18), 1879–1886. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3484920/]

- Shibao, C., & Biaggioni, I. (2013). Prospects for Droxidopa in Neurogenic Orthostatic Hypotension. Circulation, 128(10), 1064–1066. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3844005/]

- Norepinephrine biosynthesis. Tyrosine is converted by tyrosine... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. [URL: https://www.researchgate.net/figure/Norepinephrine-biosynthesis-Tyrosine-is-converted-by-tyrosine-hydroxylase-TH-to_fig1_349372173]

- Comparison of prodrugs L-DOPA and L-DOPS (droxidopa) | MedLink Neurology. (n.d.). MedLink. [URL: https://www.medlink.com/articles/comparison-of-prodrugs-l-dopa-and-l-dops-droxidopa]

- Droxidopa (Northera) - Parkinson's Therapeutics. (n.d.). Michael J. Fox Foundation. [URL: https://www.michaeljfox.org/news/droxidopa-northera]

- Freeman, R., et al. (1996). The treatment of neurogenic orthostatic hypotension with 3,4-DL-threo-dihydroxyphenylserine. Neurology, 47(6), 1414-1420. [URL: https://n.neurology.org/content/47/6/1414.short]

- Suzuki, T., et al. (1982). Pharmacokinetic studies of oral L-threo-3,4-dihydroxyphenylserine in normal subjects and patients with familial amyloid polyneuropathy. European Journal of Clinical Pharmacology, 23(5), 463–468. [URL: https://pubmed.ncbi.nlm.nih.gov/6897587/]

- Higa, S., et al. (1983). Effect of infused L-threo-3,4-dihydroxyphenylserine on adrenergic activity in patients with familial amyloid polyneuropathy. Journal of the Autonomic Nervous System, 7(2), 147-155. [URL: https://pubmed.ncbi.nlm.nih.gov/6853765/]

- Yoshida, M., et al. (1987). Effect of L-threo-3,4-dihydroxyphenylserine (L-DOPS), an Immediate Precursor of Norepinephrine, on the Cerebral Blood Flow in Rats. Japanese Journal of Pharmacology, 43(1), 91-93. [URL: https://pubmed.ncbi.nlm.nih.gov/3573063/]

- Freeman, R., et al. (1996). The treatment of neurogenic orthostatic hypotension with 3,4-DL-threo-dihydroxyphenylserine: a randomized, placebo-controlled, crossover trial. Neurology, 47(6), 1414-1420. [URL: https://pubmed.ncbi.nlm.nih.gov/8960718/]

- Goldstein, D. S., et al. (2005). Clinical pharmacokinetics of the norepinephrine precursor L-threo-DOPS in primary chronic autonomic failure. Clinical Autonomic Research, 15(1), 38-44. [URL: https://pubmed.ncbi.nlm.nih.gov/15666063/]

- DOPA Decarboxylase (DDC) and Neurotransmitter Synthesis - R&D Systems. (2016). R&D Systems. [URL: https://www.rndsystems.com/resources/articles/dopa-decarboxylase-ddc-and-neurotransmitter-synthesis]

- Kaufmann, H., Oribe, E., & Yahr, M. D. (1991). Differential effect of L-threo-3,4-dihydroxyphenylserine in pure autonomic failure and multiple system atrophy with autonomic failure. Journal of Neural Transmission. Parkinson's Disease and Dementia Section, 3(2), 143–148. [URL: https://pubmed.ncbi.nlm.nih.gov/1910486/]

- Biaggioni, I., & Robertson, D. (1988). d,l-threo-3,4-dihydroxyphenylserine restores sympathetic control and cures orthostatic hypotension in dopamine beta-hydroxylase deficiency. Journal of Hypertension. Supplement, 6(4), S568-S570. [URL: https://pubmed.ncbi.nlm.nih.gov/3149290/]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Norepinephrine - Wikipedia [en.wikipedia.org]

- 3. CV Pharmacology | Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism [cvpharmacology.com]

- 4. Biosynthesis of Catecholamines - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. SMPDB [smpdb.ca]

- 6. researchgate.net [researchgate.net]

- 7. parkinsons-therapeutics.org [parkinsons-therapeutics.org]

- 8. Droxidopa - Wikipedia [en.wikipedia.org]

- 9. What is Droxidopa used for? [synapse.patsnap.com]

- 10. medlink.com [medlink.com]

- 11. What is the mechanism of Droxidopa? [synapse.patsnap.com]

- 12. L-Dihydroxyphenylserine (L-DOPS): a norepinephrine prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Substantial renal conversion of L-threo-3,4-dihydroxyphenylserine (droxidopa) to norepinephrine in patients with neurogenic orthostatic hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. d,l-threo-3,4-dihydroxyphenylserine restores sympathetic control and cures orthostatic hypotension in dopamine beta-hydroxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. drugs.com [drugs.com]

- 16. Droxidopa: Uses, Side Effects & Dosage | Healio [healio.com]

- 17. neurology.org [neurology.org]

- 18. Clinical pharmacokinetics of the norepinephrine precursor L-threo-DOPS in primary chronic autonomic failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Droxidopa for neurogenic orthostatic hypotension: A randomized, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 20. neurology.org [neurology.org]

- 21. The treatment of neurogenic orthostatic hypotension with 3,4-DL-threo-dihydroxyphenylserine: a randomized, placebo-controlled, crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ahajournals.org [ahajournals.org]

In Vitro Cell Culture Assays Using 2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic Acid (L-DOPS)

[label="Western

Finalizing DOT Diagram Text

I'm now putting the finishing touches on the text and formatting within the experimental workflow DOT diagram. I'm ensuring all labels are clear, concise, and accurately represent each step of the assay. I'm focusing on validating the diagram with the E-E-A-T and self-validating system criteria.

Validating Experimental Controls

I'm now integrating critical controls into the protocols to ensure rigorous self-validation. I've added a benserazide control to the astroglial activation assay to confirm that any observed effects are due to norepinephrine conversion from L-DOPS, and not the prodrug itself. Similarly, I'm including a clorgyline control in the DOPEGAL toxicity assay to verify that any toxicity stems specifically from the DOPEGAL metabolite, not L-DOPS or NE. These additions strengthen the experimental design, validating findings thoroughly.

Executive Summary & Mechanistic Rationale

2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid , universally known as Droxidopa or L-DOPS , is a synthetic catechol-amino acid that functions as a direct prodrug to norepinephrine (NE)[1]. In the realm of neuropharmacology and cell biology, L-DOPS is a critical tool for modeling noradrenergic signaling, studying neuroprotective mechanisms in glial cells, and investigating the selective vulnerability of locus coeruleus (LC) neurons in neurodegenerative pathologies.

Direct application of NE to cell culture media is fundamentally flawed for intracellular studies. NE is highly unstable at physiological pH (7.4), rapidly auto-oxidizing into adrenochrome and generating off-target reactive oxygen species (ROS)[2]. Furthermore, NE exhibits poor membrane permeability. L-DOPS elegantly circumvents these limitations. As an amino acid analog, it is actively transported across the cell membrane via L-type amino acid transporters (LAT). Once inside, it is decarboxylated by Aromatic L-amino acid decarboxylase (AADC) directly into NE, accurately mimicking endogenous vesicular synthesis and intracellular metabolism ()[2].

Scientific Integrity & Experimental Design (E-E-A-T)

As a Senior Application Scientist, designing a robust L-DOPS assay requires strict adherence to causality and self-validation. You must account for the following variables:

-

Cellular Competence (The AADC Requirement): L-DOPS is biologically inert on its own. The target cell line must express AADC. Neuroblastoma lines (e.g., SH-SY5Y) or primary astrocytes are ideal. If using AADC-deficient cells, the assay will fail unless AADC is transiently transfected.

-

Antioxidant Co-administration: Even as a prodrug, the catechol ring of L-DOPS is susceptible to slow oxidation in standard DMEM/FBS. Co-administration with an antioxidant, typically Ascorbic Acid (200 µM) , is mandatory. Ascorbic acid also serves as a critical cofactor for downstream catecholamine enzymes ()[2].

-

Self-Validating Controls: A rigorous protocol must prove that observed effects are due to the metabolites of L-DOPS, not the prodrug itself.

-

To validate NE conversion: Co-treat a control group with L-DOPS and Benserazide (an AADC inhibitor). If the biological effect disappears, it confirms NE dependency.

-

To validate DOPEGAL toxicity: Co-treat with Clorgyline (a Monoamine Oxidase-A inhibitor). DOPEGAL is a toxic metabolite of NE that drives pathological Tau N368 cleavage in Alzheimer's models. Blocking MAO-A isolates the toxicity to DOPEGAL rather than NE itself ()[2].

-

Quantitative Data Summary

| Parameter | Value / Specification | Biological Rationale & Causality |

| Cellular Transporter | LAT1 (SLC7A5) | Facilitates active transport of the prodrug across the lipid bilayer[1]. |

| Target Converting Enzyme | AADC (DOPA Decarboxylase) | Cleaves the carboxyl group from L-DOPS to synthesize active Norepinephrine[3]. |

| In Vitro Working Conc. | 10 µM – 100 µM | Dose-dependent conversion; >100 µM may induce non-specific catechol toxicity[2]. |

| Required Co-factor | Ascorbic Acid (100 – 200 µM) | Prevents auto-oxidation in media; maintains catechol stability[2]. |

| Validation Inhibitors | Benserazide (AADC block)Clorgyline (MAO-A block) | Used at 10-50 µM to prove mechanistic causality of NE and DOPEGAL, respectively[2]. |

Intracellular Pharmacokinetics & Signaling Pathway

Intracellular uptake, enzymatic conversion of L-DOPS to Norepinephrine, and downstream signaling.

Step-by-Step Methodologies

Protocol 1: Preparation of Stable L-DOPS Stock Solutions

Causality Check: Aqueous solutions of catechols oxidize rapidly at room temperature. Acidic environments protonate the hydroxyl groups, drastically extending shelf-life.

-

Weigh out L-DOPS powder (MW: 213.19 g/mol ).

-

Dissolve in 0.1 M HCl to create a 10 mM stock solution . Do not use standard PBS or water, as the pH will trigger rapid degradation[1].

-

Aliquot into light-protected (amber) microcentrifuge tubes to prevent UV-induced photo-oxidation.

-

Store at -80°C. Thaw immediately on ice before use and discard any unused thawed portions.

Protocol 2: Astroglial Activation and Neuroinflammation Assay

Objective: Assess the anti-inflammatory and amyloid-reducing effects of noradrenergic signaling in primary glia ()[3].

-

Cell Seeding: Seed primary murine astrocytes at 1×105 cells/well in a 24-well plate using DMEM + 10% FBS. Allow 24 hours for adherence.

-

Media Conditioning: Replace media with fresh DMEM containing 200 µM Ascorbic Acid .

-

Inhibitor Pre-treatment (The Self-Validating Step): In control wells, add 50 µM Benserazide (AADC inhibitor) 30 minutes prior to L-DOPS application.

-

Prodrug Treatment: Add L-DOPS to a final concentration of 50 µM.

-

Inflammatory Challenge: 2 hours post-L-DOPS, stimulate the astrocytes with 100 ng/mL LPS or Hypoxia/Glutamate to induce an inflammatory state.

-

Incubation & Endpoint: Incubate for 24 hours. Collect the supernatant to measure anti-inflammatory cytokines (e.g., IL-10) or Amyloid Beta clearance via ELISA. Expected Result: L-DOPS reduces inflammatory markers, but this effect is nullified in the Benserazide control wells.

Protocol 3: DOPEGAL Toxicity and Tau Cleavage Assay

Objective: Model locus coeruleus vulnerability by tracking the intracellular conversion of NE to the toxic DOPEGAL metabolite ()[2].

-

Cell Seeding: Seed SH-SY5Y neuroblastoma cells (endogenously expressing AADC and MAO-A) at 2×105 cells/well in 6-well plates.

-

Treatment: Add 200 µM Ascorbic Acid, followed by 100 µM L-DOPS.

-

MAO-A Control: In parallel wells, co-treat with 10 µM Clorgyline to block the conversion of NE to DOPEGAL.

-

Incubation: Incubate for 48 hours at 37°C, 5% CO2.

-

Lysis & Western Blotting: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease/phosphatase inhibitors.

-

Analysis: Run lysates on an SDS-PAGE gel. Probe with antibodies against Cleaved AEP and Tau N368 . Expected Result: L-DOPS induces Tau cleavage via AEP activation, but Clorgyline rescues the cells by preventing DOPEGAL formation.

Experimental Workflow Diagram

Standardized experimental workflow for L-DOPS in vitro cell culture assays and endpoint analyses.

References

-

Kang SS, Liu X, Ahn EH, Xiang J, Manfredsson FP, Yang X, Luo HR, Liles LC, Weinshenker D, Ye K. "Norepinephrine metabolite DOPEGAL activates AEP and pathological Tau aggregation in locus coeruleus." Journal of Clinical Investigation, 2020;130(1):422-437. URL: [Link]

-

Melkonyan MM, Hunanyan L, Lourhmati A, Layer N, Beer-Hammer S, Yenkoyan K, Schwab M, Danielyan L. "Neuroprotective, Neurogenic, and Amyloid Beta Reducing Effect of a Novel Alpha 2-Adrenoblocker, Mesedin, on Astroglia and Neuronal Progenitors upon Hypoxia and Glutamate Exposure." International Journal of Molecular Sciences, 2017;19(1):9. URL: [Link]

-

Braun D, Madrigal JLM, Feinstein DL. "Noradrenergic Regulation of Glial Activation: Molecular Mechanisms and Therapeutic Implications." Current Neuropharmacology, 2014;12(4):342-352. URL: [Link]

Sources

Application Note: Extraction of 2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic Acid (L-DOPS) from Brain Tissue

Introduction & Mechanistic Rationale

2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid, commonly known as L-DOPS or droxidopa, is a synthetic amino acid precursor that is metabolized in vivo by L-aromatic-amino-acid decarboxylase (LAAAD) to form norepinephrine[1]. Quantifying L-DOPS in brain tissue is critical for neuropharmacological profiling and drug development[2].

However, extracting L-DOPS from lipid-rich brain tissue presents significant analytical challenges. The molecule contains a highly reactive ortho-dihydroxybenzene (catechol) moiety that is extremely susceptible to auto-oxidation into an o-quinone in neutral or alkaline environments. Furthermore, endogenous enzymes in brain tissue can rapidly degrade the analyte post-mortem. This protocol outlines a self-validating, highly stabilized extraction workflow utilizing perchloric acid deproteinization followed by alumina micro-extraction, optimized for High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or LC-MS/MS.

Experimental Design & Causality (E-E-A-T)

As a Senior Application Scientist, it is imperative to understand that an extraction protocol is not merely a sequence of steps, but a carefully balanced chemical environment. Every reagent chosen serves a specific mechanistic purpose:

-

Enzymatic Quenching & Protein Precipitation: Brain tissue homogenization must occur in a strongly acidic medium. We utilize 0.1 M Perchloric Acid (PCA) to instantly denature endogenous LAAAD and proteases, halting the biological conversion of L-DOPS[3].

-

The Phosphoric Acid Pitfall: Crucial Insight: Regulatory reviews of droxidopa have demonstrated that extraction procedures utilizing phosphoric acid can artifactually convert L-DOPS into the neurotoxic metabolite 3,4-dihydroxyphenylacetaldehyde (DOPAL)[1]. Therefore, PCA is strictly mandated over phosphoric acid to ensure the structural integrity of the analyte.

-

Oxidation Prevention: 0.1 mM Sodium metabisulfite ( Na2S2O5 ) is added to the homogenization buffer. As a reducing agent, it scavenges reactive oxygen species, protecting the fragile catechol ring from oxidation during mechanical disruption[3].

-

Self-Validating Quantification: 3,4-Dihydroxybenzylamine (DHBA) is introduced as an Internal Standard (IS) at the earliest step. Because DHBA shares the catechol structure but is not endogenous to brain tissue, its recovery rate directly validates the extraction efficiency of L-DOPS for every single sample, ensuring absolute trustworthiness in the final data[4][5].

-

Alumina Micro-Extraction: This clean-up step relies on pH-dependent coordination chemistry. At exactly pH 8.5 (achieved via Tris buffer), the hydroxyl groups of the catechol moiety ionize and form a stable coordination complex with aluminum oxide. Interfering matrix compounds are washed away, and the purified L-DOPS is subsequently desorbed by dropping the pH below 3.0 using PCA[5].

Mandatory Visualization: Extraction Workflow

Figure 1: Step-by-step extraction workflow for L-DOPS from brain tissue.

Materials and Reagents

-

Extraction Buffer: 0.1 M Perchloric acid (PCA) containing 0.1 mM sodium metabisulfite. Prepare fresh daily and chill on ice[3].

-

Internal Standard (IS): 50 ng/mL 3,4-Dihydroxybenzylamine (DHBA) in 0.1 M PCA[4].

-

Binding Buffer: 3.0 M Tris-HCl, pH 8.5, containing 0.1 mM EDTA[5].

-

Sorbent: Acid-washed Alumina (Activity Grade Super I)[5].

-

Elution Buffer: 0.1 M PCA[4].

Step-by-Step Protocol

Phase 1: Tissue Preparation and Homogenization

-

Extract snap-frozen brain tissue (e.g., striatum, substantia nigra) from -80°C storage. Do not allow the tissue to thaw at room temperature.

-

Weigh the tissue rapidly (typically 10–50 mg) and place it into a pre-chilled 1.5 mL microcentrifuge tube.

-

Add 200 µL of ice-cold Extraction Buffer (0.1 M PCA + 0.1 mM sodium metabisulfite) per 10 mg of tissue.

-

Add 40 µL of the DHBA Internal Standard (50 ng/mL).

-

Homogenize the sample using a probe sonicator or bead-beater for 15–20 seconds on ice. Causality: Keeping the sample on ice mitigates thermal degradation generated by the kinetic energy of homogenization.

Phase 2: Protein Precipitation

-

Incubate the homogenate on ice for 10 minutes to ensure complete protein precipitation.

-

Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the clear supernatant to a new, pre-chilled microcentrifuge tube, avoiding the lipid layer and the protein pellet.

Phase 3: Alumina Micro-Extraction (Clean-up)

-

To the recovered supernatant, add 15 mg of Acid-washed Alumina .

-

Add 300 µL of Binding Buffer (3.0 M Tris, pH 8.5). Causality: This specific volume and molarity are required to overcome the buffering capacity of the PCA and bring the final mixture to exactly pH 8.5, the optimal pKa range for catechol binding[4][5].

-

Tumble or mechanically agitate the tubes for 15 minutes at room temperature to allow the L-DOPS and DHBA to adsorb onto the alumina.

-

Centrifuge briefly (1,000 x g for 1 minute) to settle the alumina. Discard the supernatant.

-

Washing: Add 500 µL of ultrapure water to the alumina pellet. Vortex for 5 seconds, centrifuge, and discard the wash. Repeat this wash step twice. Causality: Removes salts, non-catechol amino acids, and neutral lipids that cause baseline noise in ECD.

Phase 4: Elution and Analysis Preparation

-

Add 150 µL of Elution Buffer (0.1 M PCA) to the washed alumina pellet[5].

-

Vortex vigorously for 15 seconds to desorb the catechols, then centrifuge at 10,000 x g for 2 minutes.

-

Transfer the eluate (containing purified L-DOPS and DHBA) to an autosampler vial. Inject 20–50 µL into the HPLC-ECD or LC-MS/MS system immediately, or store at -80°C.

Quantitative Data & Troubleshooting

To ensure the trustworthiness of your assay, benchmark your results against the standard validation metrics and troubleshooting parameters outlined below.

Table 1: Quantitative Validation Metrics for L-DOPS Extraction

| Parameter | Expected Value / Range | Mechanistic Rationale |

| Recovery (L-DOPS) | 70% - 85% | Alumina extraction provides moderate absolute recovery but exceptionally high matrix cleanliness, vital for trace analysis. |

| Recovery (DHBA IS) | 75% - 80% | DHBA mimics the catechol structure and binding kinetics, ensuring accurate relative quantification[5]. |

| Limit of Detection (LOD) | ~50 - 100 pg/mg tissue | ECD provides the sub-nanogram sensitivity required to detect endogenous or dosed brain levels[3]. |

| Linearity ( R2 ) | > 0.995 (10 - 1000 ng/mL) | Ensures accurate quantification across a wide dynamic range of pharmacological dosing. |

Table 2: Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| Low L-DOPS Recovery | Oxidation during homogenization | Ensure tissue is kept strictly on ice; verify sodium metabisulfite is freshly prepared daily. |

| Artifactual DOPAL Peaks | Phosphoric acid conversion | Switch extraction acid entirely to 0.1 M Perchloric Acid (PCA)[1]. |

| Poor Alumina Binding | Incorrect pH during extraction | Verify the Tris buffer brings the sample mixture to exactly pH 8.5 - 8.6. Adjust Tris molarity if necessary. |

| High Background Noise (ECD) | Contaminated mobile phase / poor wash | Increase the number of ultrapure water washes during the alumina clean-up step to three. |

References

-

[2] Effects of Manipulation of Noradrenergic Activities on the Expression of Dopaminergic Phenotypes in Aged Rat Brains. National Institutes of Health (NIH). Available at:[Link]

-

[1] 203202Orig1s000 - accessdata.fda.gov (FDA Review of Droxidopa). U.S. Food and Drug Administration (FDA). Available at:[Link]

-

[4] Measurement of Urinary Catecholamines in Small Samples for Mice. National Institutes of Health (NIH). Available at:[Link]

-

[5] Measurement of plasma norepinephrine and 3,4-dihydroxyphenylglycol: method development for a translational research study. D-NB.info. Available at:[Link]

-

[3] The Development and Full Validation of a Novel Liquid Chromatography Electrochemical Detection Method for Simultaneous Determination of Nine Catecholamines in Rat Brain. Turkish Journal of Pharmaceutical Sciences. Available at:[Link]

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Effects of Manipulation of Noradrenergic Activities on the Expression of Dopaminergic Phenotypes in Aged Rat Brains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. turkjps.org [turkjps.org]

- 4. Measurement of Urinary Catecholamines in Small Samples for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

optimizing solid-phase extraction for 2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid recovery

Technical Support Center: Optimizing Solid-Phase Extraction for Droxidopa (DOPS) Recovery

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the solid-phase extraction (SPE) of Droxidopa. Droxidopa, also known as L-threo-3,4-dihydroxyphenylserine (L-DOPS), is a synthetic amino acid precursor of the neurotransmitter norepinephrine, used in the treatment of neurogenic orthostatic hypotension.[1] Its successful quantification is critical for both clinical monitoring and pharmaceutical development.

However, the physicochemical properties of Droxidopa present unique challenges for sample preparation. As a highly polar molecule containing a catechol group, a primary amine, and a carboxylic acid, it is prone to poor retention on traditional reversed-phase sorbents, susceptible to oxidation, and exhibits variable ionization states depending on pH.

This guide is designed for researchers, analytical scientists, and drug development professionals. It provides a framework for understanding the principles of DOPS extraction, a robust starting protocol, and a comprehensive troubleshooting guide to overcome common experimental hurdles.

Section 1: Frequently Asked Questions - Building a Foundational Understanding

This section addresses the fundamental "why" behind methodological choices, grounding your experimental design in solid scientific principles.

Q1: What are the key physicochemical properties of Droxidopa (DOPS) that influence SPE?

Understanding the analyte is the first step to successful extraction. DOPS is a complex molecule with multiple functional groups that dictate its behavior. Its properties are summarized below.

Table 1: Physicochemical Properties of Droxidopa (DOPS)

| Property | Value / Description | Impact on SPE Strategy |

|---|---|---|

| Molecular Formula | C₉H₁₁NO₅[2] | --- |

| Molecular Weight | 213.19 g/mol [2] | --- |

| Structure | Contains a catechol ring, an aliphatic hydroxyl group, a primary amine, and a carboxylic acid. | The multiple polar and ionizable groups make it highly water-soluble and challenging to retain on purely non-polar sorbents. |

| pKa Values | The molecule has multiple pKa values associated with its carboxylic acid, catechol hydroxyls, and primary amine. Exact experimental values are not readily published, but can be estimated based on similar structures (e.g., DOPA). The primary amine (pKa ~9-10) and the carboxylic acid (pKa ~2-3) are most critical for ion exchange. | pH control is the most critical parameter for SPE. The charge of the molecule can be manipulated to control its retention and elution on ion-exchange and mixed-mode sorbents.[3] |

| Solubility | Moderately soluble in water, soluble in 0.1 M HCl, and unstable in aqueous base.[1] | Samples are typically aqueous. Instability in basic solutions means that elution with high pH solvents should be followed promptly by neutralization or analysis. |

| Calculated XLogP3 | -3.2[2] | The highly negative LogP value indicates extreme hydrophilicity, confirming that reversed-phase mechanisms alone are insufficient for robust retention.[4] |

Q2: Which type of SPE sorbent is best for DOPS extraction?

Given its properties, a sorbent with multiple retention mechanisms is ideal.

-

Reversed-Phase (e.g., C18, Polymeric HLB): These sorbents rely on non-polar interactions. Due to DOPS's high polarity (LogP -3.2), retention is typically very weak, leading to breakthrough and low recovery.[4][5] While some polymeric sorbents may offer slightly better retention than silica-based C18, they are not the optimal choice.[6][7]

-

Ion-Exchange: These sorbents use electrostatic interactions. Since DOPS has a primary amine that is positively charged at low pH, a cation exchange sorbent is a logical choice.[3][8] Weak Cation Exchange (WCX) and Strong Cation Exchange (SCX) can both be effective.

-

Mixed-Mode: This is the most recommended approach. Mixed-mode sorbents combine two retention mechanisms, typically reversed-phase and ion-exchange (e.g., C8 and SCX).[9][10] This dual chemistry allows for highly selective extraction. Interferences can be washed away using solvents that disrupt one interaction, while the analyte remains bound by the other. This results in exceptionally clean extracts, which is crucial for sensitive LC-MS/MS analysis.[11][12]

Q3: How does pH control impact the retention and elution of DOPS on a mixed-mode cation exchange sorbent?

Controlling pH is the key to manipulating the powerful electrostatic retention mechanism of mixed-mode SPE.

-

Sample Loading (pH < 3): At a low pH, the carboxylic acid group of DOPS is neutral, and the primary amine group is fully protonated (NH₃⁺). This positive charge allows for strong binding to the negative sites of the cation exchange sorbent.[8]

-

Washing (pH < 3): The sorbent can be washed with an acidic aqueous buffer to remove polar interferences and a non-polar solvent (like methanol) to remove hydrophobically-bound interferences. Because the strong ionic bond remains intact, DOPS is not eluted.[12]

-

Elution (pH > 9): To elute DOPS, the ionic bond must be disrupted. This is achieved by using a basic elution solvent (e.g., 5% ammonium hydroxide in methanol).[10] At high pH, the primary amine is deprotonated (NH₂), neutralizing its charge and releasing it from the sorbent. The organic solvent in the eluent simultaneously disrupts any secondary hydrophobic interactions.

Q4: My DOPS standard/sample seems to be degrading during preparation. How can I prevent this?

The catechol moiety in DOPS is highly susceptible to oxidation, especially at neutral or basic pH and in the presence of dissolved oxygen or metal ions. This can lead to significant analyte loss and poor recovery.[13]

-

Use Antioxidants: Add an antioxidant like ascorbic acid or sodium metabisulfite to your samples and standards.

-

Prepare Freshly: DOPS solutions, especially in aqueous base, are unstable and should be prepared immediately before use.

-

Work Quickly: Minimize the time samples spend in basic elution solvents before evaporation and reconstitution in a more stable mobile phase.

Section 2: A Generalized Mixed-Mode SPE Protocol for DOPS Recovery

This protocol provides a robust starting point for extracting DOPS from biological fluids (e.g., plasma, urine) using a mixed-mode strong cation exchange (MCX) sorbent. Method optimization is always recommended.

Caption: Systematic diagnosis of low analyte recovery.

Table 2: Troubleshooting Low Recovery

| Symptom | Potential Cause(s) | Recommended Solution(s) |

|---|---|---|

| Analyte found in the "Load" fraction. | Analyte Breakthrough: • Sorbent not properly conditioned/equilibrated.<[14]br> • Sample pH too high (amine group not charged).<[8]br> • Sample loading flow rate too fast.<[15]br> • Sorbent mass too low for sample concentration (overload). [14] | • Ensure proper conditioning (methanol) and equilibration (acidic water). Do not let the bed dry.<[4]br> • Confirm sample pH is < 3 to ensure the amine is fully protonated. • Decrease loading flow rate to <1 mL/min to maximize interaction time. • Increase the sorbent bed mass or dilute the sample. |

| Analyte found in the "Wash" fraction. | Analyte Wash-Out: • Organic wash solvent is too strong.<[4][16]br> • Aqueous wash solvent pH is incorrect. | • Reduce the organic content of the wash or switch to a weaker organic solvent. • Ensure the aqueous wash pH remains low to maintain the ionic bond. |

| Analyte is not in Load or Wash, but recovery is still low. | Incomplete Elution: • Elution solvent is too weak or pH is too low.<[4][14]br> • Insufficient elution volume.<[13]br> • Analyte has strong secondary interactions with the sorbent. | • Ensure the elution solvent is sufficiently basic (e.g., 2-5% NH₄OH) to neutralize the amine. • Increase the elution volume. Apply the eluent in two smaller aliquots with a soak step in between.<[12]br> • Increase the organic strength of the elution solvent (e.g., use methanol instead of acetonitrile). |

| Analyte is not found in any fraction. | Analyte Degradation: • Oxidation of the catechol group.<[13]br> • Instability in basic elution solvent. | • Add an antioxidant (e.g., ascorbic acid) to the sample before extraction. • Minimize time between elution and evaporation/reconstitution. Keep samples cold. |

Problem 2: Poor Reproducibility (High %RSD)

Q: My recovery is inconsistent between replicate samples. What's causing this variability?

Poor reproducibility is often caused by subtle variations in the manual execution of the SPE method.

-

Inconsistent Flow Rates: If using a vacuum manifold without fine control, different wells can flow at different rates, leading to variable retention and elution. Solution: Use a positive pressure manifold or a vacuum manifold with individual flow control valves for each well. Ensure a consistent, slow flow for all samples. [4]* Sorbent Bed Drying: If the sorbent bed dries out after the equilibration step and before sample loading, the hydrophilic environment is disrupted, leading to poor and inconsistent retention. Solution: Be vigilant. Once the equilibration solvent has passed through, immediately load the sample. Never let the sorbent bed go dry. [4][17]* Variable Sample Matrix: Biological samples can have slightly different pH or endogenous component concentrations, leading to matrix effects. Solution: Ensure all samples are buffered to a consistent pH during pre-treatment. If matrix effects persist, a more rigorous cleanup or a different sorbent may be needed.

Problem 3: High Background / Dirty Extract

Q: My final extract shows significant matrix effects or interfering peaks in my chromatogram. How can I improve the cleanup?

The primary advantage of mixed-mode SPE is its ability to produce exceptionally clean extracts. If your extract is dirty, the wash steps are likely sub-optimal.

-

Optimize the Wash Steps: The key is to be aggressive with the wash solvents. [12]Since DOPS is retained by a very strong ionic bond at low pH, you can use strong organic washes to remove interferences.

-

Increase Organic Wash Strength: Try washing with 100% methanol or even acetonitrile. This will remove many hydrophobically-bound interferences without disrupting the ionic retention of DOPS.

-

Introduce a "Rinse" Step: After loading, consider an initial wash with a weak organic solvent in an acidic buffer (e.g., 5% Methanol in 0.1% Formic Acid) to remove a broader range of interferences.

-

Caption: pH-mediated retention and elution of DOPS on a mixed-mode sorbent.

References

- Welch Materials, Inc. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide.

- Hawach Scientific. (2025). The Reason of Poor Sample Recovery When Using SPE.

- Biotage. (n.d.).

- Gherghel, A., et al. (2020).

- United Chemical Technologies (UCT). (n.d.). Simultaneous Quantitative Analysis of Total Catecholamines and Metanephrines in Urine Using CLEAN UP® CCX2 and LC-MS/MS.

- PubMed. (n.d.).

- PubMed. (n.d.). SPE-HPLC determination of catecholamines using an affinity principle.

- Phenomenex. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE.

- MilliporeSigma. (n.d.).

- WelchLab. (2025).

- Crawford Scientific. (2025). I am getting low recovery in my SPE method, how do I fix the problem?.

- Thermo Fisher Scientific. (n.d.). SPE Phase and Solvent Selection.

- Sigma-Aldrich. (n.d.). DL-3,4-Dihydroxyphenylserine.

- Fu, T., et al. (2024). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. MDPI.

- Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks.

- Biotage. (n.d.). Sample Preparation by Mixed-Mode SPE Using ISOLUTE® HCX.

- Cayman Chemical. (n.d.). Droxidopa (CAS 23651-95-8).

- Taylor & Francis Online. (2020). Solid phase extraction – Knowledge and References.

- ACS Publications. (2023).

- PubChem. (n.d.). dl-3,4-Dihydroxyphenylserine.

- ResearchGate. (2019). Dispersive Solid Phase Extraction Using Magnetic Nanoparticles....

- MDPI. (2024).

- ChemRxiv. (n.d.).

- Restek. (n.d.). HPLC Troubleshooting Guide.

- Thermo Fisher Scientific. (n.d.). Chromatography Troubleshooting Guides-Solid Phase Extractions.

- PubChem. (n.d.). D-Threo-dihydroxyphenylserine.

- LCGC International. (2026). The Most Common Mistakes in Solid-Phase Extraction.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. dl-3,4-Dihydroxyphenylserine | C9H11NO5 | CID 3171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. unitedchem.com [unitedchem.com]

- 4. welch-us.com [welch-us.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. data.biotage.co.jp [data.biotage.co.jp]

- 9. SPE Phase and Solvent Selection | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. biotage.com [biotage.com]

- 11. mdpi.com [mdpi.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. welchlab.com [welchlab.com]

- 14. specartridge.com [specartridge.com]

- 15. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]

- 16. lcms.cz [lcms.cz]

- 17. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - JP [thermofisher.com]

stability of 2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid at room temperature vs -80C

Welcome to the Technical Support Center for 2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid , commonly known as L-DOPS or Droxidopa . Because L-DOPS is a highly reactive catecholamine prodrug, its stability in aqueous solutions is heavily dependent on temperature, pH, and oxygen exposure.

This guide is designed for researchers and drug development professionals to troubleshoot common stability issues, understand the causality behind degradation mechanisms, and implement self-validating experimental protocols for handling L-DOPS at room temperature versus -80°C.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: My L-DOPS stock solution turns brown after sitting on the benchtop at room temperature. What is happening, and can I still use it? A1: You should discard the solution. The brown discoloration is a visual indicator of auto-oxidation. L-DOPS contains a 3,4-dihydroxyphenyl (catechol) moiety. At room temperature (20°C–25°C) and neutral-to-basic pH, the catechol ring rapidly donates electrons to molecular oxygen, forming reactive o-quinone intermediates. These quinones subsequently polymerize into dark, melanin-like complexes. Using oxidized L-DOPS will introduce uncontrolled variables into your assay, as the active prodrug concentration is significantly reduced and the resulting quinones are highly reactive.

Q2: What is the mechanistic difference in stability between storing L-DOPS at room temperature versus -80°C? A2: The stability difference is driven by thermal kinetics and activation energy. At room temperature, the thermal energy is sufficient to drive two primary degradation pathways:

-

Oxidation: Formation of reactive oxygen species (ROS) and quinones.

-

Hydrolysis: The β -hydroxyl group on the propanoic acid chain makes L-DOPS susceptible to cleavage, yielding dihydroxybenzaldehyde (DHBA) as a major degradant[1]. At -80°C, the kinetic energy in the system is too low to overcome the activation energy barrier for these oxidative and hydrolytic reactions, effectively halting degradation and preserving the structural integrity of the molecule for months.

Q3: I am observing unexpected cytotoxicity in my neuronal cell cultures treated with L-DOPS. Is this related to its stability? A3: Yes, this is a well-documented phenomenon linked to both in vitro degradation and in vivo metabolism. When L-DOPS degrades via oxidation at room temperature, it generates reactive oxygen species (ROS) such as hydrogen peroxide ( H2O2 ), which cause oxidative stress in cell cultures. Furthermore, inside the cell, L-DOPS is converted to norepinephrine, which is subsequently oxidized by monoamine oxidase-A (MAO-A) into 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL)[2]. DOPEGAL is a highly toxic metabolite that activates asparagine endopeptidase (AEP), leading to the pathological cleavage of proteins like Tau and triggering neuronal apoptosis[2][3]. Ensuring your L-DOPS is pristine before application minimizes baseline ROS toxicity.

Part 2: Quantitative Stability Data

To ensure reproducibility in your assays, refer to the following stability metrics comparing L-DOPS under various storage conditions.

| Storage Condition | Temperature | Solvent / Buffer | Expected Stability / Half-Life | Primary Degradants |

| Benchtop (Ambient) | 20°C to 25°C | Neutral Aqueous (pH 7.4) | < 12 hours (Rapid degradation) | o-Quinones, ROS, DHBA |

| Cold Room | 4°C | Neutral Aqueous (pH 7.4) | ~24 to 48 hours | o-Quinones, DHBA |

| Acidified Benchtop | 20°C to 25°C | 0.1 N HCl | Stable up to 12 hours[4] | DHBA (Slow acid hydrolysis) |

| Ultra-Low Temp | -80°C | Acidic or Ascorbate Buffer | > 6 months (Highly stable) | Negligible |

Part 3: Visualizing Degradation and Workflows

Figure 1: Primary degradation pathways of L-DOPS at room temperature.

Figure 2: Optimized protocol for L-DOPS preparation and -80°C storage.

Part 4: Self-Validating Experimental Protocol

To guarantee the scientific integrity of your downstream applications, do not assume your L-DOPS stock is stable simply because it is cold. Implement the following self-validating workflow to prepare, store, and verify your compounds.

Phase 1: Preparation & Storage (-80°C Workflow)

Causality Check: Aqueous L-DOPS degrades rapidly at neutral pH. By lowering the pH, you protonate the hydroxyl groups on the catechol ring, significantly raising the activation energy required for auto-oxidation.

-

Solvent Selection: Prepare a solvent of 0.1 N HCl or a buffer containing 1 mM ascorbic acid (an antioxidant that acts as a sacrificial electron donor)[2][4].

-

Reconstitution: Weigh the lyophilized L-DOPS powder in a light-protected environment. Dissolve the powder in the acidic solvent to your desired stock concentration (e.g., 10 mM). Keep the tube on ice during this process.

-

Aliquoting: Immediately divide the stock solution into single-use aliquots (e.g., 50 µL per tube). Do not skip this step. Repeated freeze-thaw cycles introduce localized temperature spikes and oxygen exposure, accelerating degradation.

-

Cryopreservation: Flash-freeze the aliquots in liquid nitrogen to prevent the formation of large ice crystals that can exclude the solute and cause localized concentration/pH changes. Transfer immediately to a -80°C freezer.

Phase 2: HPLC Validation (Quality Control)

Causality Check: Visual inspection (looking for brown color) only detects late-stage macroscopic polymerization. HPLC validation ensures the absence of early-stage degradants like DHBA.

-

Sample Thawing: Thaw a single -80°C aliquot on ice immediately prior to validation.

-

Chromatographic Setup: Utilize a stability-indicating Reverse-Phase HPLC method. Equip the system with a C18 column maintained at 25°C.

-

Mobile Phase: Use a gradient elution (e.g., Acetonitrile and 0.1% Trifluoroacetic acid in water) with a flow rate of 1.0 mL/min[4].

-

Detection: Set the UV detector to 220 nm.

-

Validation Criteria: Inject 10 µL of the sample. Intact L-DOPS should elute as a sharp, singular peak. The presence of secondary peaks at different retention times (specifically identifying acid/alkali degradation impurities) indicates hydrolysis or oxidation[4]. Only proceed with cell-based or in vivo assays if purity is >99%.

References

-

Kumar, T., Ramya, M., & Arockiasamy Xavier, S. J. (2016). Stability-Indicating Related Substances HPLC Method for Droxidopa and Characterization of Related Substances Using LC–MS and NMR. Journal of Chromatographic Science, Oxford Academic.[Link]

-

Kang, S. S., Liu, X., et al. (2019). Norepinephrine metabolite DOPEGAL activates AEP and pathological Tau aggregation in locus coeruleus. Journal of Clinical Investigation.[Link]

- Patent Application WO2018119323A1. (2018). Droxidopa compositions and methods.

Sources

- 1. WO2018119323A1 - Droxidopa compositions and methods - Google Patents [patents.google.com]

- 2. JCI - Norepinephrine metabolite DOPEGAL activates AEP and pathological Tau aggregation in locus coeruleus [jci.org]

- 3. Norepinephrine metabolite DOPEGAL activates AEP and pathological Tau aggregation in locus coeruleus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

overcoming low yield in 2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid crystallization

Introduction & Mechanistic Overview

2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid, commonly known as Droxidopa or L-DOPS, is an orally active synthetic amino acid precursor of norepinephrine used in the treatment of neurogenic orthostatic hypotension . During downstream processing and final API isolation, scientists frequently encounter severely diminished yields, poor chiral purity, and product discoloration.

Because Droxidopa is a zwitterionic molecule featuring an oxidation-prone catechol ring, its crystallization requires rigorous thermodynamic and kinetic control. This guide provides field-proven troubleshooting strategies to optimize your crystallization workflows by addressing the root chemical causes of yield loss.

Troubleshooting FAQs

Q1: My Droxidopa crystals are turning brown, and my recovered yield is unexpectedly low. What is happening? A: The browning is caused by the oxidation of the 3,4-dihydroxyphenyl (catechol) moiety into an o-quinone derivative. This oxidation is accelerated by dissolved oxygen and exposure to higher pH levels during neutralization. Because quinones and their subsequent polymerized degradation products are highly soluble and structurally distinct from L-DOPS, they disrupt the crystal lattice formation. This not only discolors the final API but drastically reduces the crystallization yield. Solution: Implement a strict anti-oxidative environment. Purge your crystallization solvents with nitrogen (N2) to displace dissolved oxygen. Furthermore, add an antioxidant such as ascorbic acid (0.1%–0.5% w/v) to the aqueous mother liquor prior to precipitation. Ascorbic acid acts as a sacrificial reducing agent, keeping the catechol ring intact and ensuring high-yield recovery .

Q2: I am losing a significant portion of my product in the aqueous mother liquor. How do I optimize the pH for maximum recovery? A: Droxidopa is an amino acid containing both a basic amine group and an acidic carboxyl group. If the pH is too low (<4.0), the amine protonates, forming a highly water-soluble cation. If the pH is too high (>7.5), the carboxyl and phenolic hydroxyl groups deprotonate, forming a highly soluble anion. Solution: You must drive the molecule to its zwitterionic state by adjusting the pH strictly to its isoelectric point (pI), which is approximately 5.5 to 6.0 . At the pI, the net electrical charge of the molecule is zero, minimizing its electrostatic interaction with the aqueous solvent and driving precipitation.

Q3: Even at the isoelectric point, my yield is capped at ~60%. How can I prevent yield losses without co-crystallizing impurities? A: Even at the pI, Droxidopa retains a baseline solubility in pure water due to its polar functional groups. Solution: Utilize an anti-solvent precipitation strategy. Slowly titrate a water-miscible organic solvent, such as isopropanol (IPA) [[1]]([Link]) or ethanol , into the aqueous mixture. The anti-solvent lowers the overall dielectric constant of the solution, forcing the zwitterionic Droxidopa out of the aqueous phase. Maintain a controlled cooling ramp to ensure the crystal growth rate exceeds the nucleation rate, preventing the entrapment of solvent and impurities.

Process Visualizations

Figure 1: Mechanistic pathway of Droxidopa degradation vs. antioxidant-protected crystallization.

Figure 2: Step-by-step isoelectric and anti-solvent crystallization workflow for L-DOPS.

Quantitative Data & Process Parameters

Table 1: Impact of pH on Droxidopa Solubility and Yield

| pH Level | Dominant Ionic Species | Relative Solubility (mg/mL) | Expected Yield (%) |

|---|---|---|---|

| < 3.0 | Cationic (Protonated Amine) | > 150 | < 20% |

| 5.5 – 6.0 | Zwitterionic (Neutral net charge) | < 15 | > 85% |

| > 8.0 | Anionic (Deprotonated Carboxyl/Phenol) | > 200 | < 10% |

Table 2: Effect of Process Parameters on Final Recovery

| Process Condition | Antioxidant (Ascorbic Acid) | Anti-solvent (Isopropanol) | Visual Appearance | Final Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| Baseline (Water, pH 5.5) | None | None | Brownish crystals | ~55% | < 95% |

| Baseline + Anti-solvent | None | 1:1 v/v | Light brown crystals | ~70% | ~96% |

| Optimized Workflow | 0.1% w/v | 1:1 v/v | Pure white crystals | > 90% | > 99% |

Standard Operating Procedure: Optimized Crystallization

This protocol is designed as a self-validating system . Each critical step contains an analytical check to ensure the thermodynamic state of the solution is correct before proceeding.

Step 1: Preparation and Protection of the Crude Solution

-

Dissolve crude L-DOPS in demineralized water (approx. 5 volumes relative to API mass).

-

Add Ascorbic Acid (0.1% w/v relative to total volume) to the solution .

-

Purge the reactor with Nitrogen (N2) gas for 15 minutes to displace dissolved oxygen. Self-Validation Check: The solution should remain perfectly clear or slightly pale yellow. A dark brown tint indicates inadequate N2 purging or insufficient antioxidant.

Step 2: Isoelectric pH Adjustment

-

Under continuous stirring (85–95 RPM), slowly titrate the solution using a dilute base (e.g., 1M Sodium Carbonate) or acid (e.g., 1M HCl) depending on the starting salt form, until the pH reaches exactly 5.5 to 6.0 .

-

Maintain the temperature at 20–25 °C during titration to prevent thermal degradation. Self-Validation Check: The solution will transition from clear to a thick, white suspension as the zwitterion precipitates. Take a 1 mL aliquot of the supernatant, filter it, and measure UV absorbance at 280 nm. A sharp drop in absorbance compared to Step 1 confirms successful precipitation from the mother liquor.

Step 3: Anti-Solvent Addition

-

Over a period of 45–60 minutes, slowly add Isopropanol (IPA) or Ethanol in a 1:1 volumetric ratio to the aqueous mother liquor .

-

Stir the mixture for an additional 2 hours to allow for Ostwald ripening (maturation of the crystal lattice).

Step 4: Cooling and Isolation

-

Ramp the reactor temperature down to 0–5 °C at a rate of 0.5 °C/min. Hold at this temperature for 1 hour.

-

Filter the suspension under a vacuum or inert N2 pressure.

-

Wash the resulting filter cake with a pre-chilled (5 °C) mixture of Water/IPA (1:2 v/v) containing a trace amount of ascorbic acid. Self-Validation Check: The filtrate (mother liquor) should run clear. If the filtrate is cloudy, the cooling ramp was too fast, causing secondary nucleation.

Step 5: Drying

-

Dry the crystals in a vacuum oven at 40–45 °C until the Loss on Drying (LOD) is <1.0% w/w.

References

- Source: Google Patents (WO2016147132A1)

- Source: European Patent Office (EP3168208B1)

-

Development of a Two-Step, Enantioselective Synthesis of an Amino Alcohol Drug Candidate Source: ACS Publications (Organic Process Research & Development) URL:[Link]

- Source: Google Patents (US20130253061A1)

-

Droxidopa - New Drug Approvals Source: New Drug Approvals URL:[Link]

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |